Isobutylamine Hydroiodide
Description
Contextual Background of Alkylammonium Halides in Contemporary Chemical Science
Alkylammonium halides are a class of chemical compounds that have garnered significant attention in modern chemical science. These salts are composed of an alkylammonium cation and a halide anion. Their structures can be systematically modified by altering the length and branching of the alkyl chains, as well as by selecting different halide ions (fluoride, chloride, bromide, or iodide). This versatility allows for the fine-tuning of their physical and chemical properties, making them valuable in a wide range of applications.
In materials science, alkylammonium halides are integral to the synthesis and stabilization of perovskite nanocrystals. acs.orgacs.org Perovskites are materials with a specific crystal structure that have shown exceptional promise in the field of photovoltaics. chemsrc.com Alkylammonium ions can act as capping agents on the surface of these nanocrystals, influencing their size, shape, and stability. acs.orgresearchgate.net This control is crucial for optimizing the performance of perovskite-based devices like solar cells and light-emitting diodes (LEDs). chemdad.com Furthermore, the interaction of these organic cations with the inorganic framework of perovskites can passivate surface defects, thereby enhancing the material's photoluminescence quantum yields. acs.org
Beyond perovskites, alkylammonium halides are utilized as corrosion inhibitors, particularly for steel in industrial settings like oil wells. ekb.eg They can form a protective film on the metal surface, significantly improving its resistance to corrosion in harsh environments. ekb.eg The effectiveness of these inhibitors is influenced by the length of the alkyl chain and the concentration of the compound. ekb.eg In the realm of organic synthesis, these compounds serve as versatile intermediates and reagents. solubilityofthings.comrsc.org Their ability to participate in various chemical reactions makes them valuable building blocks for creating more complex molecules.
The study of primary long-chain alkylammonium halides has revealed that they crystallize in a preferred orientation, forming layered structures. iucr.org The spacing between these layers is related to the number of carbon atoms in the alkyl chain, and this organized structure is held together by a combination of strong hydrogen bonds and weaker van der Waals forces. iucr.org This fundamental understanding of their solid-state behavior is critical for their application in various fields.
Significance of Isobutylamine (B53898) Hydroiodide within Academic Research Paradigms
Isobutylamine hydroiodide, also known as isobutylammonium iodide, is a specific alkylammonium halide that has emerged as a compound of interest within academic research, particularly in the field of materials science and renewable energy. chemdad.comalfachemch.com Its chemical formula is C4H12IN, and it has a molecular weight of approximately 201.05 g/mol . fishersci.caalfa-chemistry.com The CAS number for this compound is 205508-75-4. fishersci.caalfa-chemistry.comlookchem.com
The primary significance of this compound lies in its role as a modulator in the formation of perovskite structures for photovoltaic applications. chemdad.com The branched nature of the isobutyl group in this compound offers distinct steric hindrance compared to its linear counterparts. This structural feature can influence the crystallization process of perovskite materials, helping to control the size of perovskite grains and the formation of nanoplates. chemdad.com This level of control is essential for the fabrication of high-performance and stable perovskite solar cells and LEDs. chemdad.com
Furthermore, the study of this compound and similar compounds contributes to the broader understanding of structure-property relationships in organic-inorganic hybrid materials. Investigating how the specific structure of the alkylammonium cation affects the properties of the resulting perovskite material provides valuable insights for the rational design of new materials with tailored functionalities for advanced energy applications. alfachemch.com
Scope and Objectives of the Comprehensive Research Outline
This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to present scientifically accurate and thorough information strictly within the confines of the outlined topics.
The scope of this article is intentionally narrow, concentrating solely on the chemical and physical properties, synthesis, and its role in specific areas of academic research. The content will delve into the contextual background of alkylammonium halides to provide a foundational understanding before focusing on the specific significance of this compound.
The article will present detailed research findings, including data on its molecular structure and properties. It will explore its application in advanced chemical research, particularly in the context of perovskite materials.
Crucially, this article will not include any information regarding dosage, administration, safety profiles, or adverse effects. The focus is exclusively on the chemical and research aspects of this compound. All compound names mentioned will be listed in a table at the end of the article for clarity and reference.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 205508-75-4 fishersci.caalfa-chemistry.comfishersci.com |
| Molecular Formula | C4H12IN fishersci.cafishersci.com |
| Molecular Weight | 201.051 g/mol fishersci.cafishersci.com |
| IUPAC Name | 2-methylpropan-1-amine;hydroiodide fishersci.caalfa-chemistry.comfishersci.com |
| Synonym | Isobutylammonium Iodide fishersci.caalfa-chemistry.comfishersci.com |
| Appearance | Powder to crystal chemdad.com |
| Color | White to Almost white |
| Melting Point | 168.2 °C chemdad.com |
| InChI Key | FCTHQYIDLRRROX-UHFFFAOYSA-N fishersci.cafishersci.com |
| SMILES | CC(C)CN.I fishersci.cafishersci.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpropan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTHQYIDLRRROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205508-75-4 | |
| Record name | Isobutylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Characterization
Solid-State Structural Elucidation via X-ray Crystallography
X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the molecular and crystal structure can be generated.
While a dedicated single-crystal X-ray diffraction study for pure isobutylamine (B53898) hydroiodide is not widely available in open-access crystallographic databases, its structural role has been extensively investigated using powder X-ray diffraction (PXRD), particularly in the context of perovskite-based materials. iphy.ac.cnacs.org In these studies, isobutylammonium iodide is often used as an additive to modify the crystal growth, dimensionality, and stability of perovskite films for optoelectronic devices. iphy.ac.cngreatcellsolarmaterials.com
PXRD patterns are used to identify crystalline phases and determine lattice parameters. When iBAI is incorporated into or used to treat perovskite films, changes in the diffraction patterns reveal its influence on the material's structure. iphy.ac.cn For example, the introduction of the bulky isobutylammonium cation can lead to the formation of two-dimensional (2D) or quasi-2D perovskite structures, which exhibit different diffraction peaks compared to the standard three-dimensional (3D) perovskite lattice. rsc.org The analysis can show a shift in peak positions, indicating changes in lattice strain, or the appearance of new peaks corresponding to a new crystalline phase induced by the isobutylammonium and iodide ions.
Table 1: Representative Findings from Powder X-ray Diffraction (PXRD) Analysis of Materials Incorporating Isobutylammonium Iodide (iBAI)
| Observation | Structural Interpretation | Common Application Context |
| Appearance of low-angle diffraction peaks | Formation of lower-dimensional (2D/quasi-2D) perovskite phases due to the large size of the isobutylammonium cation. rsc.org | Perovskite Solar Cells, LEDs |
| Suppression of specific peaks (e.g., PbI₂) | iBAI can react with excess lead iodide, improving the phase purity of the perovskite film. iphy.ac.cn | Perovskite film optimization |
| Shift in primary diffraction peaks | Alteration of the crystal lattice parameters (strain) due to the incorporation of the isobutylammonium cation. | Materials Science, Crystal Engineering |
| Enhanced intensity of specific peaks | Improved crystallinity and/or preferential orientation of the crystal grains in the film. rsc.org | Thin-film device fabrication |
Solution-Phase Structural Analysis by Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For isobutylamine hydroiodide, ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isobutylammonium cation.
In a typical ¹H NMR spectrum of isobutylammonium iodide, the protons on the isobutyl group give rise to distinct signals. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are characteristic of the molecule's structure. Similarly, the ¹³C NMR spectrum shows a unique signal for each non-equivalent carbon atom. bhu.ac.indocbrown.info The solvent used for the analysis, often deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), can influence the chemical shifts, particularly for the labile amine protons. researchgate.net
Table 2: Predicted ¹H NMR Spectral Data for Isobutylammonium Cation
| Protons | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hγ | (CH₃ )₂CH- | ~0.9 - 1.0 | Doublet | ~6.6 |
| Hβ | (CH₃)₂CH - | ~1.8 - 2.0 | Multiplet | - |
| Hα | -CH₂ NH₃⁺ | ~2.7 - 2.9 | Doublet | ~7.0 |
| Amine | -CH₂NH₃ ⁺ | ~7.5 - 8.0 (variable) | Broad Singlet | - |
Table 3: Predicted ¹³C NMR Spectral Data for Isobutylammonium Cation
| Carbon | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
| Cγ | (C H₃)₂CH- | ~19 - 21 |
| Cβ | (CH₃)₂C H- | ~27 - 29 |
| Cα | -C H₂NH₃⁺ | ~48 - 50 |
Mass Spectrometric Approaches for Molecular Identification and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation patterns. tutorchase.com
As this compound is a salt, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed. In ESI-MS, the isobutylammonium cation would be directly observed in the positive ion mode. The resulting mass spectrum would show a parent ion peak corresponding to the isobutylammonium cation, [C₄H₁₂N]⁺, with an m/z value of approximately 74.1.
Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. The fragmentation pattern provides a fingerprint of the molecule's structure.
Table 4: Expected ESI-MS Fragmentation Data for the Isobutylammonium Cation
| m/z | Ion Formula | Description |
| 74.1 | [C₄H₁₂N]⁺ | Parent ion (isobutylammonium cation) |
| 57.1 | [C₄H₉]⁺ | Loss of ammonia (B1221849) (NH₃) |
| 41.1 | [C₃H₅]⁺ | Further fragmentation of the butyl cation |
| 30.0 | [CH₄N]⁺ | Characteristic fragment from α-cleavage of a primary amine |
Other Advanced Spectroscopic Methods in Characterization
In addition to the primary methods above, vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are valuable for characterizing this compound. These methods probe the vibrational modes of molecules, providing information about functional groups and bonding.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) typically appear as a broad band in the region of 3000-3200 cm⁻¹. The C-H stretching vibrations of the isobutyl group's methyl (CH₃) and methylene (B1212753) (CH₂) groups are found just below 3000 cm⁻¹. Other key vibrations include N-H bending, C-H bending, and C-N stretching modes in the fingerprint region (below 1600 cm⁻¹). rsc.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and lattice vibrations. The Raman spectrum would show strong peaks for the C-H and C-C vibrations of the carbon skeleton. americanpharmaceuticalreview.com In the solid state, low-frequency Raman scattering can be used to study the lattice phonon modes, which involve the collective vibrations of the isobutylammonium cations and iodide anions in the crystal lattice. researchgate.netresearchgate.net
Table 5: Summary of Expected Vibrational Modes for Isobutylammonium Iodide
| Vibrational Mode | Spectroscopic Method | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (-NH₃⁺) | FTIR | 3000 - 3200 (broad) |
| C-H Stretch (Alkyl) | FTIR, Raman | 2850 - 2980 |
| N-H Bend (-NH₃⁺) | FTIR | ~1500 - 1600 |
| C-H Bend (Alkyl) | FTIR | ~1370 - 1470 |
| C-N Stretch | FTIR, Raman | ~1000 - 1200 |
| Lattice Modes (Solid) | Raman | < 200 |
Chemical Reactivity and Mechanistic Investigations of Isobutylamine Hydroiodide
Isobutylamine (B53898) Hydroiodide as a Reagent in Organic Transformations
As a salt, isobutylamine hydroiodide provides isobutylamine for reactions that require a primary amine. The amine can be liberated in situ, often by the addition of a base, to participate as a nucleophile or a building block in the construction of more complex molecular architectures.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. fu-berlin.de Primary amines are fundamental components in many of the most important MCRs, such as the Ugi and Passerini reactions. mdpi.com
In this context, isobutylamine (derived from its hydroiodide salt) can act as the amine component. For instance, in the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid condense to form an α-acylamino carboxamide. mdpi.com The use of isobutylamine would lead to products bearing an N-isobutyl group. The efficiency and atom economy of MCRs make them a powerful strategy for rapidly generating libraries of structurally diverse organic compounds. fu-berlin.de
Photochemical reactions also offer a powerful strategy for creating complex molecules from simpler building blocks in a single step. acs.org While specific examples involving this compound are not prevalent in the reviewed literature, the isobutylamine moiety can be incorporated into molecules that subsequently undergo photochemical cycloadditions or rearrangements to build complex polycyclic frameworks. acs.org
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comrsc.orgnih.gov The synthesis of these ring systems often relies on the incorporation of a nitrogen atom from an amine precursor. Isobutylamine, provided by its hydroiodide salt, can serve as the nitrogen source in various classical and modern heterocyclic syntheses.
For example, in the Hantzsch pyridine (B92270) synthesis, a β-ketoester, an aldehyde, and an ammonia (B1221849) source condense to form a dihydropyridine, which can be oxidized to the corresponding pyridine. nih.gov By substituting ammonia with a primary amine like isobutylamine, N-substituted dihydropyridines and pyridinium (B92312) salts can be synthesized. Similarly, in the Paal-Knorr synthesis of pyrroles, a 1,4-dicarbonyl compound reacts with a primary amine to form the pyrrole (B145914) ring.
The synthesis of other heterocycles, such as pyrazoles and triazoles, can also involve primary amines at some stage, often through condensation or cycloaddition reactions. rsc.org The use of chiral amines derived from natural sources, like amino acids, can also lead to the enantioselective synthesis of nitrogen-containing heterocycles. beilstein-journals.org
β-Enaminones are valuable synthetic intermediates, characterized by a nitrogen atom conjugated to a carbonyl group through a carbon-carbon double bond. researchgate.net They are versatile precursors for the synthesis of various compounds, including amino acids and heterocycles. researchgate.netrsc.org
The most common method for synthesizing β-enaminones is the condensation reaction between a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) and a primary or secondary amine. organic-chemistry.org Isobutylamine, as a primary amine, readily undergoes this reaction to yield N-isobutyl-substituted β-enaminones. The reaction is often catalyzed by an acid and can be performed under mild conditions. organic-chemistry.org For instance, ceric ammonium (B1175870) nitrate (B79036) has been shown to be an effective catalyst for the reaction between primary amines and β-dicarbonyl compounds, providing excellent yields at room temperature. organic-chemistry.org
Role in the Formation of Nitrogen-Containing Heterocycles
Transformations Involving the Isobutylamine Moiety
Beyond its role as a simple amine source, the alkyl framework of isobutylamine is subject to various chemical transformations, including the functionalization of typically unreactive C-H bonds and elimination reactions to form olefins.
The selective functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. nih.gov Research has demonstrated that the amine functionality can be used to direct metal catalysts to specific C-H bonds within the same molecule. In the case of isobutylamine, which has two equivalent methyl (CH₃) groups at the γ-position relative to the nitrogen atom, studies have focused on achieving selective functionalization at this remote position.
The scope of this methodology has been explored with various aryl iodides, demonstrating its utility in creating new C-C bonds at a previously unreactive position. researchgate.net
Table 1: Palladium-Catalyzed γ-C(sp³)–H Arylation of Isobutylamine Picolinamides ucl.ac.ukresearchgate.net An interactive data table summarizing yields for the arylation of N-isobutylpicolinamide with different aryl iodides.
| Directing Group | Aryl Iodide | Product(s) | Yield (%) |
|---|---|---|---|
| Picolinamide | Iodobenzene | Mono- and Di-arylated | Not specified in detail |
| 3-Methylpicolinamide | Iodobenzene | Mono-arylated (major), Di-arylated (minor) | Increased conversion vs. Picolinamide |
| Picolinamide | 4-Iodotoluene | Mono-arylated | 65 |
| Picolinamide | 4-Fluoroiodobenzene | Mono-arylated | 55 |
These directed C-H functionalization reactions provide a powerful tool for modifying saturated amines, which are important scaffolds in medicinal chemistry. ucl.ac.uk
The conversion of an amine to an olefin involves the elimination of the nitrogen-containing group and the formation of a carbon-carbon double bond. google.com One established pathway for this transformation is the Hofmann elimination, which involves exhaustive methylation of the amine with methyl iodide to form a quaternary ammonium iodide salt, followed by treatment with a base like silver oxide to induce elimination.
A more direct route for the conversion of isobutylamine to isobutene has also been described. google.com This process involves the diazotization of isobutylamine with nitrous acid at low temperatures (e.g., 0°C). This generates a highly unstable diazonium salt, which readily loses nitrogen gas (N₂) to form a primary carbocation (isobutyl cation). google.com This carbocation then undergoes rapid elimination of a proton to yield isobutene, the corresponding olefin. google.com This method is particularly relevant as isobutylamine can be produced from the fermentation of renewable sources, offering a bio-based route to isobutene, a key industrial chemical. google.comresearchgate.net
Remote C-H Functionalization Studies
Mechanistic Studies of Reactions Involving this compound
The reactivity of this compound is intrinsically linked to the individual reactivities of the isobutylammonium cation and the iodide anion. Mechanistic studies involving this compound, or the closely related isobutylamine, shed light on the pathways through which it participates in various chemical transformations. The primary reactive site on the isobutylammonium cation is the N-H bond, while the iodide ion can act as a nucleophile or a reducing agent.
A significant area of study involving isobutylamine and iodine pertains to their interaction in solution. Research indicates that amines and iodine initially interact to form molecular charge-transfer complexes. gre.ac.uk This initial step involves the donation of the lone pair of electrons from the nitrogen atom of the amine to the iodine molecule. Following the formation of this complex, further chemical changes can occur, leading to the generation of hydrogen iodide and an immonium salt intermediate. gre.ac.uk The hydrogen iodide produced can then react with any unreacted amine to form the corresponding hydroiodide salt, which is generally less susceptible to oxidation by iodine under the same conditions. gre.ac.uk This reaction pathway is particularly favored when the amine possesses α-aliphatic hydrogen atoms, as is the case with isobutylamine. gre.ac.uk The resulting immonium salt can then undergo further reactions, such as hydrolysis to yield a secondary amine and a carbonyl compound, or it can be converted to an enamine. gre.ac.uk
Kinetic and mechanistic studies on the oxidation of isobutylamine by other oxidizing agents, such as diperodatocuprate(III) (DPC) in an alkaline medium, provide further insight into its reactivity. In one such study, the reaction was found to be first order with respect to the oxidant (DPC) and to have a fractional order with respect to the reductant (isobutylamine). eurjchem.com The observed rate constant was found to increase with an increasing concentration of isobutylamine but decrease with increasing concentrations of periodate (B1199274) and hydroxide (B78521) ions. eurjchem.com This suggests a complex mechanism likely involving pre-equilibrium steps. Notably, the rate of oxidation of isobutylamine was found to be higher than that of n-butylamine, highlighting the influence of the branched alkyl group on the reaction kinetics. eurjchem.com
In the context of synthetic organic chemistry, isobutylamine has been observed to participate in unexpected reaction pathways. For instance, in a reaction with isodehydracetic acid in the presence of a coupling agent, isobutylamine was found to yield a β-enaminone-containing scaffold of α-aminomethylene glutaconic anhydride. mdpi.com A plausible mechanism for this transformation involves the formation of a highly reactive ketene (B1206846) intermediate from the isodehydracetic acid, which is then attacked by the nucleophilic isobutylamine. mdpi.com
The isobutylammonium cation, as part of the hydroiodide salt, can also play a role in directing or promoting certain reactions. For example, in the context of perovskite solar cells, alkylammonium halides like this compound are used to influence the crystal growth and structure of the perovskite material. chemdad.comrsc.org The branched nature of the isobutyl group can hinder the formation of 3D perovskite structures, thereby helping to control the morphology and improve device stability. chemdad.com
The table below summarizes key findings from mechanistic studies involving isobutylamine and related reactions.
| Reaction System | Key Mechanistic Findings | Reference(s) |
| Isobutylamine and Iodine | Initial formation of a charge-transfer complex, followed by the generation of an immonium salt and hydrogen iodide. | gre.ac.uk |
| Oxidation of Isobutylamine by Diperodatocuprate(III) | Pseudo-first-order kinetics with respect to the oxidant. The reaction rate is influenced by the concentrations of the amine, periodate, and hydroxide ions. Isobutylamine is more reactive than n-butylamine. | eurjchem.com |
| Isobutylamine with Isodehydracetic Acid | The proposed mechanism involves the reaction of isobutylamine with a ketene intermediate. | mdpi.com |
| This compound in Perovskite Synthesis | The branched isobutylammonium cation can control the growth and dimensionality of the perovskite structure. | chemdad.comrsc.org |
Formation of Complex Salts and Adducts with Iodine Species
This compound, being an ammonium iodide salt, can react with additional iodine molecules to form polyiodide salts. Polyiodides are a class of compounds containing anions that are chains or networks of iodine atoms. wikipedia.org These species are formed through the interaction of iodide anions (I⁻), molecular iodine (I₂), and sometimes triiodide ions (I₃⁻). wikipedia.org The formation of these complex salts is often favored in the presence of large cations, which help to stabilize the resulting polyanionic structure within the crystal lattice. researchgate.net
The simplest polyiodide is the triiodide ion (I₃⁻), which is formed by the reaction of an iodide ion with a molecule of iodine. It is well-established that solutions of iodine in the presence of iodide salts contain the triiodide ion. The formation of higher polyiodides, such as pentaiodide (I₅⁻) and others, occurs with the addition of more iodine. These polyiodide anions can adopt various geometries, from linear to V-shaped and more complex two- or three-dimensional networks. wikipedia.orgresearchgate.net
While specific studies detailing the crystal structures of isobutylammonium polyiodides are not prevalent in the provided search results, the principles of polyiodide formation with other ammonium cations are well-documented, suggesting that this compound would behave similarly. For instance, the formation of triiodides and polyiodobismuthates with phenylenediammonium and its derivatives has been reported. albany.eduresearchgate.net These studies demonstrate that the ammonium cations act as templates, directing the assembly of the polyiodide or iodometallate anions through hydrogen bonding and other supramolecular interactions. albany.eduresearchgate.netmdpi.com
The initial interaction between isobutylamine and iodine can be described as the formation of a charge-transfer complex. gre.ac.uk These weakly bound adducts exhibit characteristic charge-transfer bands in their electronic spectra. libretexts.org In these complexes, the amine acts as a Lewis base (electron donor) and the iodine molecule acts as a Lewis acid (electron acceptor). libretexts.org This initial adduct formation is a precursor to the formation of more stable polyiodide salts.
The table below provides examples of known polyiodide anions and the general conditions for their formation, which are applicable to isobutylammonium iodide.
| Polyiodide Anion | General Formula | Structural Description | Typical Formation Condition | Reference(s) |
| Triiodide | I₃⁻ | Linear | Reaction of I⁻ with one equivalent of I₂. | wikipedia.orgresearchgate.net |
| Pentaiodide | I₅⁻ | V-shaped | Reaction of I₃⁻ with one equivalent of I₂. | wikipedia.org |
| Heptaiodide | I₇⁻ | Can form complex networks | Reaction with excess I₂. | wikipedia.org |
| Octaiodide | I₈²⁻ | Nearly linear | Found with specific counterions. | wikipedia.org |
In addition to forming polyiodides, the iodide anion from this compound can participate in the formation of other complex salts. For example, there are reports on the synthesis of dihaloiodate(I) salts of other amines, such as [ICl₂]⁻, by reacting the corresponding amine hydrohalide with an oxidizing agent and a source of the other halogen. frontiersin.org This suggests the potential for this compound to be a precursor in the synthesis of mixed polyhalide species.
Computational Chemistry and Theoretical Studies of Isobutylamine Hydroiodide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of isobutylamine (B53898) hydroiodide. Methods such as Density Functional Theory (DFT) are employed to model the electronic landscape of the isobutylammonium cation and the iodide anion. scienceopen.comrsc.org These calculations can elucidate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical in predicting the compound's reactivity.
The primary interaction in isobutylamine hydroiodide is the ionic bond between the isobutylammonium cation ([CH₃)₂CHCH₂NH₃]⁺) and the iodide anion (I⁻). However, quantum chemical calculations also reveal the nature of weaker interactions, such as hydrogen bonding between the ammonium (B1175870) group and the iodide ion, which influence the salt's crystal structure and properties in solution. researchgate.net
The reactivity of this compound can be predicted by analyzing its calculated electronic properties. The positively charged hydrogen atoms of the ammonium group are potential sites for nucleophilic attack, while the iodide anion can act as a nucleophile in various reactions. The energy gap between the HOMO and LUMO provides an indication of the compound's kinetic stability and its susceptibility to electronic excitation. researchgate.net
Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~5-7 eV | Indicates high kinetic stability and resistance to electronic excitation. |
| Mulliken Atomic Charges | N: ~ -0.9, H (on N): ~ +0.4, I: -1.0 | Highlights the localization of positive charge on the ammonium group and the negative charge on the iodide ion, indicating sites for electrostatic interactions. |
| Electrostatic Potential | Positive potential around the -NH₃⁺ group, negative potential around the I⁻ ion. | Maps the regions of the molecule that are attractive to nucleophiles and electrophiles, respectively. |
| Dipole Moment | Moderate to High | Reflects the separation of charge within the ion pair and influences its solubility in polar solvents. rsc.org |
| N-H Bond Length | ~1.04 Å | Typical for an ammonium cation, slight elongation may indicate hydrogen bonding. |
Note: The values in this table are illustrative and would be precisely determined through specific DFT calculations (e.g., using B3LYP functional with a suitable basis set).
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and conformational landscape of this compound in different environments, particularly in solution. rsc.orgucl.ac.uk By simulating the movement of the isobutylammonium cation and the iodide anion, along with solvent molecules, over time, MD can provide detailed information about solvation shells, ion pairing, and the conformational flexibility of the isobutyl group. researchgate.netresearchgate.netmdpi.com
In an aqueous solution, MD simulations would likely show the formation of distinct hydration shells around both the isobutylammonium cation and the iodide anion. The ammonium group would form hydrogen bonds with water molecules, while the hydrophobic isobutyl chain would influence the local water structure. The iodide anion would also be surrounded by a shell of water molecules. The simulations can quantify the average number of water molecules in these hydration shells and their residence times.
Conformational analysis of the isobutylammonium cation is another key output of MD simulations. The isobutyl group can adopt various conformations due to rotation around the C-C and C-N single bonds. MD simulations can map the potential energy surface of these rotations and determine the most populated conformations in a given solvent. nsf.govliverpool.ac.uk
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| Force Field | OPLS-AA, AMBER, CHARMM | Defines the potential energy function for all atoms and interactions in the system. researchgate.net |
| Water Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for studying solution-phase behavior. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and dynamic events. acs.org |
| Time Step | 2 fs | The interval between successive calculations of forces and positions. |
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling can be employed to explore the mechanisms of reactions involving this compound. rsc.orgresearchgate.netlibretexts.org By calculating the potential energy surface for a proposed reaction, computational chemists can identify the minimum energy pathway from reactants to products, including the structures and energies of any intermediates and transition states. solubilityofthings.com
One plausible reaction pathway to model would be the thermal decomposition of this compound. researchgate.net This could proceed via a nucleophilic substitution-like mechanism where the iodide anion attacks one of the carbon atoms of the isobutyl group, leading to the formation of isobutyl iodide and ammonia (B1221849). Alternatively, an elimination reaction could occur, yielding isobutene, ammonia, and hydrogen iodide. Quantum chemical calculations can determine the activation energies for these competing pathways and predict the major products under different conditions.
Another area of interest is the role of isobutylammonium iodide as a catalyst or reactant in organic synthesis. For instance, it has been used in the preparation of perovskite solar cells. rsc.orgmdpi.com Theoretical modeling could elucidate the mechanism by which it influences the formation and properties of the perovskite crystal structure. researchgate.net
Table 3: Hypothetical Reaction Pathway Analysis for the Thermal Decomposition of this compound
| Reaction Pathway | Proposed Mechanism | Key Intermediates/Transition States | Predicted Activation Energy (Illustrative) |
|---|---|---|---|
| Substitution (S\u20992-like) | Iodide attacks the α-carbon of the isobutyl group. | Pentacoordinate carbon transition state. | High |
| Elimination (E2-like) | Iodide acts as a base, abstracting a proton from the β-carbon. | Concerted C-H bond breaking and C=C and N-H bond formation. | Lower than substitution |
| Dissociation | Initial dissociation into isobutylamine and hydrogen iodide. | Ion pair separation. | Dependent on solvent polarity. |
Predictive Studies of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra. rsc.org For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. liverpool.ac.uknih.gov These calculations can help in the assignment of experimental peaks and in understanding how the electronic environment of each nucleus is affected by the molecular structure and intermolecular interactions. canada.ca
Similarly, the vibrational frequencies in the IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic positions. mdpi.comsemanticscholar.orgsci-hub.se These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the peaks in the IR spectrum. This allows for the assignment of experimental bands to specific molecular vibrations, such as N-H stretches, C-H bends, and C-N stretches.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group/Atom |
|---|---|---|
| ¹H NMR | δ ≈ 7.5-8.5 ppm (broad) | -NH₃⁺ |
| δ ≈ 2.8-3.2 ppm | -CH₂- | |
| δ ≈ 1.8-2.2 ppm | -CH- | |
| δ ≈ 0.9-1.2 ppm | -CH₃ | |
| ¹³C NMR | δ ≈ 45-50 ppm | -CH₂- |
| δ ≈ 28-33 ppm | -CH- | |
| δ ≈ 18-22 ppm | -CH₃ | |
| IR Spectroscopy | ~3200-3400 cm⁻¹ (broad) | N-H stretching |
| ~2800-3000 cm⁻¹ | C-H stretching | |
| ~1500-1600 cm⁻¹ | N-H bending (asymmetric) |
Note: These are approximate values based on typical ranges for these functional groups and would be refined by specific quantum chemical calculations.
Applications of Isobutylamine Hydroiodide in Advanced Materials Science
Role in Perovskite Material Engineering for Optoelectronic Devices
Isobutylamine (B53898) hydroiodide, an organic ammonium (B1175870) salt, has emerged as a significant compound in the field of advanced materials science, particularly in the engineering of perovskite materials for optoelectronic applications. Its role is primarily centered on tailoring the morphological and structural properties of perovskite thin films, which are critical for the performance and stability of devices such as solar cells and light-emitting diodes (LEDs).
Tuning Perovskite Grain Size and Nanoplate Morphology
For instance, the introduction of additives like isobutylamine hydroiodide can lead to larger and more uniform perovskite grains, which can reduce the density of grain boundaries that often act as sites for charge recombination. The ability to tune the size of perovskite grains and create well-defined nanoplates is a key strategy in optimizing the light-absorbing layer in solar cells and the emissive layer in LEDs. mdpi.com
Table 1: Influence of this compound on Perovskite Morphology
| Parameter | Effect of this compound Addition | Reference |
|---|---|---|
| Grain Size | Can be increased or decreased depending on concentration and processing conditions, often leading to more uniform grain size distribution. | |
| Morphology | Promotes the formation of 2D nanoplatelets and can hinder the growth of 3D structures. | mdpi.com |
| Crystallinity | Can improve the overall crystallinity of the perovskite film. | rsc.org |
Enhancing Device Performance and Stability in Solar Cells and LEDs
The morphological improvements induced by this compound directly translate to enhanced performance and stability in perovskite-based optoelectronic devices. In perovskite solar cells, the controlled grain growth and reduced defect density at grain boundaries lead to improved charge transport and a decrease in non-radiative recombination, which are major sources of efficiency loss. researchgate.netrsc.org This results in higher power conversion efficiencies (PCE). preprints.org
Furthermore, the incorporation of bulky organic cations like isobutylammonium can enhance the environmental stability of the perovskite material. mdpi.com Perovskite materials are notoriously susceptible to degradation from moisture, heat, and light. smolecule.comresearchgate.net The formation of 2D or quasi-2D structures with this compound can create a more robust and moisture-resistant perovskite film, thereby improving the long-term operational stability of the solar cells. mdpi.com In tin-based perovskite solar cells, a non-toxic alternative to lead-based ones, isobutylammonium iodide has been used for surface treatment, which can lead to improved surface crystallinity and reduced defects. beilstein-journals.org
In the realm of perovskite LEDs, the ability to form high-quality nanoplates with well-defined quantum confinement effects is essential for achieving efficient and color-pure light emission. The use of alkylammonium halides like this compound helps in achieving the desired size and morphology of these nanostructures for targeted emission wavelengths. mdpi.com
Table 2: Impact of this compound on Perovskite Device Metrics
| Device Type | Performance Enhancement | Stability Improvement | Reference |
|---|---|---|---|
| Solar Cells | Increased power conversion efficiency (PCE) through improved charge extraction and reduced recombination. | Enhanced long-term operational stability against environmental factors like moisture. | mdpi.compreprints.orgbeilstein-journals.org |
| LEDs | Improved light emission efficiency and color purity through the formation of uniform nanoplates. | Enhanced device stability. | mdpi.com |
Potential in Chiral Material Development and Enantioselective Processes
While direct research on this compound in chiral material development is not extensively documented, the inherent nature of its constituent isobutylamine as a chiral building block suggests significant potential in this area. Chiral materials, which are non-superimposable on their mirror images, are of great interest for a variety of applications, including enantioselective catalysis and separation.
Isobutylamine itself is a chiral molecule, existing as (R)- and (S)-enantiomers. smolecule.com This chirality can be transferred to larger structures or materials. For instance, isobutylammonium salts, including the hydroiodide, could be used in the synthesis of chiral perovskites or metal-organic frameworks (MOFs). nanoge.org The incorporation of a chiral organic cation can induce a chiral crystal structure, leading to materials with chiroptical properties, such as circular dichroism, which are valuable for applications in optoelectronics and spintronics.
Furthermore, isobutylammonium salts have the potential to be used as resolving agents in enantioselective crystallization processes. advanceseng.com The principle relies on the formation of diastereomeric salts with a racemic mixture, which have different solubilities and can thus be separated. While studies have specifically mentioned isobutylammonium chloride for the resolution of certain compounds, the same principle applies to the hydroiodide salt. This makes this compound a potential tool for the separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries. nih.gov
Integration into Nanomaterials and Functional Materials Research
The application of this compound extends to the broader fields of nanomaterials and functional materials research. As an alkylammonium halide, it can serve as a surface-modifying agent or a functional component in the synthesis of various nanomaterials.
Alkylammonium halides are known to act as capping agents in the synthesis of nanoparticles, controlling their size, shape, and stability. mdpi.com The isobutylammonium cation can adsorb onto the surface of growing nanoparticles, preventing their aggregation and influencing their final morphology. This is particularly relevant in the synthesis of metal halide perovskite nanocrystals, where the choice of capping ligand is crucial for their luminescent properties and stability. researchgate.net
In the context of functional materials, amine hydrohalides can be incorporated into polymer matrices or other host materials to impart specific functionalities. beilstein-journals.org For instance, the ionic nature of this compound could be exploited to create materials with enhanced ionic conductivity. Moreover, the amine group offers a reactive site for further functionalization, allowing the material to be tailored for specific applications. beilstein-journals.org The hydrogen bonding capabilities of amine hydrohalides can also be utilized in the design of self-assembling supramolecular structures. researchgate.netresearchgate.net These ordered assemblies can exhibit interesting electronic or optical properties, making them suitable for use in sensors, electronic devices, and other advanced technologies. tandfonline.com
Biochemical Pathways and Analytical Detection in Complex Systems
Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices
The accurate detection and quantification of isobutylamine (B53898) in complex biological samples is crucial for understanding its metabolic role. Due to its properties, advanced analytical techniques are often required.
Biogenic amines like isobutylamine often require derivatization before chromatographic analysis to improve their volatility and detection. nih.govhelsinki.fi This chemical modification converts them into derivatives with better analytical characteristics. rsc.org A variety of derivatizing agents are used, and the choice often depends on the analytical technique being employed. nih.govnih.gov
For gas chromatography (GC), agents like isobutyl chloroformate are used, which react with amines to form derivatives suitable for GC-MS analysis. acs.orgresearchgate.net For high-performance liquid chromatography (HPLC), reagents such as dansyl chloride, dabsyl chloride, and o-phthaldialdehyde (OPA) are common. nih.govrsc.org These reagents form derivatives that can be detected by UV or fluorescence detectors, significantly increasing the sensitivity of the analysis. nih.gov
Table 2: Derivatization Reagents for Isobutylamine Analysis
| Derivatizing Agent | Analytical Technique | Advantage |
| Isobutyl chloroformate | GC-MS | Forms derivatives suitable for gas chromatography. acs.orgresearchgate.net |
| Dansyl chloride | HPLC | Forms stable derivatives detectable by UV or fluorescence. nih.govrsc.org |
| Dabsyl chloride | HPLC | Forms derivatives detectable by UV. rsc.org |
| o-Phthaldialdehyde (OPA) | HPLC | Forms derivatives detectable by fluorescence. nih.gov |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | HPLC | Used for derivatization of amines. nih.gov |
| Tosyl chloride | LC-MS/MS | Used for derivatization of monoamines and polyamines. nih.gov |
Hyphenated techniques, particularly those involving mass spectrometry, are powerful tools for the analysis of isobutylamine in biological matrices. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the separation and identification of amines. nih.govasm.org In this technique, the components of a sample are separated by GC and then detected by a mass spectrometer, which provides structural information for identification. nih.gov
A GC-MS method has been developed for the simultaneous measurement of 22 biogenic amines, including isobutylamine, in alcoholic beverages. researchgate.net This method uses derivatization with isobutyl chloroformate followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net Similarly, a sensitive GC-MS method has been reported for identifying isobutylamine and other amines in vaginal fluid, which also utilized SIM for quantification. asm.org These methods demonstrate the capability of GC-MS to accurately identify and quantify isobutylamine in complex biological samples.
Conclusion and Future Research Directions
Synthesis of Key Research Avenues and Findings
The synthesis of isobutylamine (B53898) hydroiodide itself is a straightforward acid-base reaction between isobutylamine and hydroiodic acid. While detailed studies on the reaction kinetics and optimization are not widely published, the synthesis of its analogue, isobutylamine hydrochloride, is well-established and proceeds by mixing isobutylamine with concentrated hydrochloric acid in an ethanol (B145695) solution. rsc.orgontosight.ai It is reasonable to assume a similar protocol is effective for the hydroiodide salt.
The physical and chemical properties of isobutylamine hydroiodide are cataloged by various chemical suppliers. It is a white to off-white crystalline solid with a melting point reported variously as 168.2 °C and 194 °C. chemicalbook.comalfa-chemistry.com It is hygroscopic and should be stored under an inert atmosphere. alfa-chemistry.com
Identification of Emerging Trends and Unexplored Potentials
Beyond perovskites, the potential of this compound remains largely unexplored. As an ionic compound with a reactive iodide anion, it could find applications in organic synthesis as a phase-transfer catalyst or as a source of iodide for nucleophilic substitution reactions. The isobutylammonium cation could also be investigated for its potential role in directing the formation of specific crystal structures in other inorganic-organic hybrid materials.
Further research into the fundamental properties of this compound is warranted. Detailed studies on its thermal stability, photochemical reactivity, and electrochemical behavior would provide a more complete understanding of the compound and could open up new avenues for its application. For instance, understanding its decomposition pathways could be crucial for improving the long-term stability of perovskite devices in which it is a component.
Interdisciplinary Research Opportunities and Challenges
The study of this compound and related alkylammonium halides sits (B43327) at the intersection of chemistry, materials science, and physics. This interdisciplinary nature presents both opportunities and challenges.
Opportunities:
Materials by Design: Collaborative efforts between synthetic chemists, materials scientists, and physicists can lead to the rational design of new perovskite and other hybrid materials with tailored optoelectronic properties. Chemists can synthesize novel organic cations, while materials scientists and physicists can characterize the resulting materials and fabricate and test devices.
Advanced Spectroscopy: The use of advanced spectroscopic techniques, such as solid-state NMR and ultrafast transient absorption spectroscopy, can provide deeper insights into the structure-property relationships of materials containing this compound. This requires expertise from physical chemists and spectroscopists.
Computational Modeling: Theoretical chemists and physicists can use computational methods to model the structure and electronic properties of materials incorporating this compound, guiding experimental efforts and providing a deeper understanding of the underlying principles.
Challenges:
Material Stability: A significant challenge in the field of perovskite optoelectronics is the long-term stability of the materials, which can be sensitive to moisture, oxygen, and heat. echemi.com Understanding and mitigating the degradation pathways of materials containing this compound is a key research challenge that requires a multidisciplinary approach.
Scalability and Cost: For any material to be commercially viable, its synthesis must be scalable and cost-effective. While the synthesis of this compound appears straightforward, developing large-scale, high-purity production methods for its use in perovskite manufacturing presents an engineering challenge.
Toxicity: The use of lead in many high-performance perovskites is a significant environmental and health concern. Research into lead-free perovskites incorporating alternative cations like isobutylammonium is a critical area of investigation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying isobutylamine hydroiodide in laboratory settings?
- Methodology : Synthesis typically involves the reaction of isobutylamine with hydroiodic acid (HI) under controlled conditions. Purification can be achieved via recrystallization using ethanol/water mixtures or vacuum sublimation. Storage conditions (2–8°C under argon) are critical to prevent degradation due to hygroscopicity and sensitivity to oxygen .
- Key Considerations : Monitor pH during neutralization to avoid side reactions. Use inert atmospheres to minimize oxidation. Analytical techniques like NMR and elemental analysis should confirm purity.
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition. Monitor hygroscopicity via dynamic vapor sorption (DVS) and assess photostability under UV/visible light exposure .
- Data Interpretation : Compare degradation products using HPLC-MS. Correlate stability data with storage recommendations (e.g., argon environment) to optimize handling protocols.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FTIR : Identify N–H stretching (≈3200 cm⁻¹) and C–N vibrations (≈1200 cm⁻¹).
- NMR : Use H NMR to resolve amine protons (δ ≈1.0–2.5 ppm) and C NMR for alkyl chain carbons.
- XRD : Confirm crystalline structure and compare with databases (e.g., Crystallography Open Database) for phase identification .
Advanced Research Questions
Q. How does this compound function in enzymatic N-hydroxylation pathways, and what experimental models validate its role?
- Methodology : Study its conversion to isobutylhydroxylamine using purified enzymes (e.g., isobutylamine N-hydroxylase). Monitor reaction progress via LC-MS and quantify NADH consumption spectrophotometrically at 340 nm. Compare kinetic parameters (, ) with alternative substrates .
- Contradiction Analysis : If enzyme activity is inconsistent, assess FMN reductase coupling efficiency or oxygen availability. Validate using knockout microbial strains lacking the hydroxylase gene.
Q. What strategies resolve contradictions in dielectric constant measurements for hydroiodide salts like this compound?
- Methodology : Dielectric constants vary with sample purity, moisture content, and measurement frequency. Use impedance spectroscopy across a frequency range (10 Hz–1 MHz) and control humidity via glovebox techniques. Compare results with structurally similar compounds (e.g., dabcoHI hydrate) to identify outliers .
- Advanced Validation : Employ molecular dynamics simulations to model dipole interactions and correlate with experimental data.
Q. How can crystallographic data guide the design of this compound derivatives for catalytic applications?
- Methodology : Perform single-crystal X-ray diffraction to determine bond lengths, angles, and packing motifs. Use software like Mercury to analyze hydrogen-bonding networks (e.g., N–H···I interactions). Modify substituents (e.g., alkyl chains) to enhance thermal stability or solubility .
- Case Study : Pressure-induced hydration in dabcoHI hydrate demonstrates how lattice flexibility accommodates guest molecules—a principle applicable to tuning hydroiodide salt reactivity .
Q. What computational approaches predict the reactivity of this compound in organocatalytic systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites.
- Mechanistic Studies : Simulate reaction pathways (e.g., epoxide coupling) and compare with experimental yields. Address discrepancies by evaluating solvent effects or counterion interactions .
- Validation : Cross-reference computational predictions with kinetic isotope effect (KIE) studies or in situ FTIR monitoring of intermediates.
Methodological Frameworks for Research Design
Q. How to formulate hypothesis-driven research questions on this compound’s biochemical interactions?
- Framework :
Literature Review : Identify gaps in biosynthesis or enzymatic roles (e.g., valanimycin pathways) .
Define Variables : Select independent (e.g., enzyme concentration) and dependent variables (e.g., hydroxylation rate).
Feasibility Check : Ensure access to analytical tools (e.g., LC-MS, XRD) and biological models (e.g., microbial strains) .
Q. What criteria ensure rigorous data analysis in studies involving hydroiodide salts?
- Criteria :
- Reproducibility : Report triplicate measurements with standard deviations.
- Statistical Significance : Apply t-tests or ANOVA to compare experimental groups.
- Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratio) and environmental variability (e.g., humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
